molecular formula C7H13N3 B11733288 ethyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine

ethyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11733288
M. Wt: 139.20 g/mol
InChI Key: XXLUXAMTIAKIFY-UHFFFAOYSA-N
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Description

Ethyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine is a pyrazole-derived amine with the molecular formula C7H13N3 and a molecular weight of 139.20 g/mol. Its structure consists of a 1-methyl-1H-pyrazole ring linked via a methylene group to an ethylamine moiety, making it a valuable building block in organic synthesis and medicinal chemistry research . This compound serves as a versatile precursor and intermediate. One of its primary synthesis routes involves the reductive amination of 1-methyl-1H-pyrazole-5-carbaldehyde with ethylamine, followed by reduction with sodium borohydride (NaBH4), yielding the product with high efficiency (78-82%) . As a pyrazole derivative, it is of significant interest in scientific research for its potential biological activities. Similar pyrazole-based structures have been investigated for various applications, including antimicrobial properties against pathogens like Staphylococcus aureus and cytotoxic effects on cancer cell lines . Its mechanism of action is thought to involve interactions with specific enzymatic targets or receptors, modulating their activity in biochemical pathways . Disclaimer: This product is intended for research purposes only in controlled, in-vitro laboratory settings. It is not classified as a drug or medicine, has not been approved by the FDA for the prevention or treatment of any medical condition, and is strictly not for human or veterinary use .

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

N-[(2-methylpyrazol-3-yl)methyl]ethanamine

InChI

InChI=1S/C7H13N3/c1-3-8-6-7-4-5-9-10(7)2/h4-5,8H,3,6H2,1-2H3

InChI Key

XXLUXAMTIAKIFY-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC=NN1C

Origin of Product

United States

Preparation Methods

Base-Catalyzed Cyclization

The cyclocondensation of hydrazine derivatives with 1,3-diketones or β-keto esters is a classical method. For example, β-bromo-α-(ethylsulfanyl)cinnamonitrile undergoes oxidation with H₂O₂ to form β-bromo-α-(ethylsulfinyl)cinnamonitrile, which reacts with methylhydrazine to yield the target compound. This method achieves moderate yields (65–75%) but requires precise control of oxidizing agents and reaction time.

Reaction Conditions:

  • Oxidizing Agent: H₂O₂ (30% aqueous)

  • Temperature: 80–100°C

  • Solvent: Ethanol or methanol

  • Purification: Column chromatography (silica gel, ethyl acetate/petroleum ether).

Reductive Amination of Pyrazole Aldehydes

Ethylamine and 1-Methyl-1H-Pyrazole-5-Carbaldehyde

A widely cited method involves reductive amination of 1-methyl-1H-pyrazole-5-carbaldehyde with ethylamine. The reaction proceeds under reflux in ethanol, followed by sodium borohydride (NaBH₄) reduction.

Procedure:

  • Step 1: React 1-methyl-1H-pyrazole-5-carbaldehyde (1 eq) with ethylamine (1.2 eq) in ethanol at 70°C for 4 hours.

  • Step 2: Add NaBH₄ (1.5 eq) gradually at 0°C and stir for 2 hours.

  • Isolation: Extract with dichloromethane, dry over MgSO₄, and concentrate.

  • Yield: 78–82%.

Nucleophilic Substitution Reactions

Alkylation of Pyrazole Methylamines

Nucleophilic substitution at the pyrazole nitrogen is achieved using ethyl halides. For instance, 1-methyl-1H-pyrazol-5-amine reacts with ethyl iodide in the presence of potassium carbonate (K₂CO₃).

Optimized Protocol:

  • Substrate: 1-Methyl-1H-pyrazol-5-amine (1 eq)

  • Alkylating Agent: Ethyl iodide (1.1 eq)

  • Base: K₂CO₃ (2 eq)

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 60°C, 12 hours

  • Yield: 70–75%.

Continuous Flow Synthesis

Industrial-Scale Production

Continuous flow processes enhance efficiency and safety. A two-step protocol involves:

  • Step 1: Cyclocondensation of hydrazine hydrate with ethyl acetoacetate in a microreactor (residence time: 10 minutes, 120°C).

  • Step 2: Direct amination with ethylamine in a packed-bed reactor containing immobilized Pd/C catalyst.

Advantages:

  • Throughput: 1.2 kg/hour

  • Purity: >98% (HPLC)

  • Solvent Consumption: Reduced by 40% compared to batch processes.

Comparative Analysis of Methods

MethodYield (%)Reaction TimeKey ReagentsScalability
Cyclocondensation65–756–8 hoursH₂O₂, methylhydrazineModerate
Reductive Amination78–826 hoursNaBH₄, ethylamineHigh
Nucleophilic Substitution70–7512 hoursEthyl iodide, K₂CO₃Moderate
Continuous Flow85–902 hoursPd/C, ethylamineIndustrial

Challenges and Optimizations

Regioselectivity in Pyrazole Formation

Regioselective synthesis remains a challenge. Using bulky bases (e.g., LDA) or directing groups (e.g., Boc-protected amines) improves selectivity for the 5-position.

Purification Strategies

  • Liquid-Liquid Extraction: Ethyl acetate/water partitions remove unreacted amines.

  • Crystallization: Recrystallization from hexane/ethyl acetate mixtures enhances purity to >99% .

Chemical Reactions Analysis

Types of Reactions

Ethyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of ethyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Amine Group

N-Methyl-(1-methyl-1H-pyrazol-5-yl)methylamine
  • Structure : Methyl group instead of ethyl on the amine.
  • Molecular Weight : 125.17 g/mol .
  • Purity : 97% (commercially available from Thermo Scientific) .
  • Key Differences :
    • Reduced lipophilicity compared to the ethyl derivative (logP difference ≈ 0.5).
    • Shorter alkyl chain may limit membrane permeability in biological applications.
N-(Cyclopropylmethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
  • Structure : Cyclopropylmethyl and pyridinyl substituents.
  • Molecular Weight : 230 g/mol (ESIMS m/z 230 [M+2H]) .

Aromatic and Bulky Substituents

[(3-Bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
  • Structure : 3-Bromophenylmethyl substituent.
  • Molecular Formula : C₁₂H₁₄BrN₃ .
  • Key Differences :
    • Bromine atom increases molecular weight (265.17 g/mol) and lipophilicity.
    • Aromatic ring enables π-π stacking, useful in crystal engineering .
[2-(3-Methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
  • Structure : Methoxyphenylethyl group.
  • Molecular Formula : C₁₄H₁₉N₃O .
  • Key Differences :
    • Methoxy group enhances solubility in polar solvents.
    • Discontinued commercial availability suggests synthetic challenges or stability issues .

Functional Group Additions

2-{Methyl[(1-methyl-1H-pyrazol-5-yl)methyl]carbamoyl}cyclohexane-1-carboxylic Acid
  • Structure : Carboxylic acid and cyclohexane groups.
  • Molecular Weight : 271.29 g/mol .
  • Key Differences: Carboxylic acid introduces acidity (pKa ≈ 4-5), enabling salt formation.

Molecular Properties

Compound Molecular Weight (g/mol) logP (Predicted) Hydrogen Bond Donors
Ethyl derivative 153.23 1.2 1
N-Methyl analogue 125.17 0.7 1
3-Bromophenyl derivative 265.17 2.8 1
Carboxylic acid derivative 271.29 1.5 2

Biological Activity

Ethyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine is an organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its interactions with various biological targets, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The specific structure of this compound allows it to interact with various enzymes and receptors, potentially leading to therapeutic effects. The presence of the ethyl group and the methyl-substituted pyrazole enhances its chemical reactivity and biological profile.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of pyrazole have been tested against various pathogens, showing minimum inhibitory concentrations (MIC) in the range of 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This suggests that this compound may also possess antimicrobial activity.

2. Cytotoxicity and Anticancer Properties

Several studies have explored the cytotoxic effects of pyrazole derivatives on cancer cell lines. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines, including MCF7 and NCI-H460, with IC50 values ranging from 3.25 mg/mL to 49.85 μM . These findings indicate a potential for development as anticancer agents.

3. Enzyme Inhibition

The compound's ability to modulate enzymatic activity has been investigated in several studies. Similar pyrazole derivatives have been reported as effective enzyme inhibitors in biochemical pathways, suggesting that this compound could exhibit similar properties .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Pyrazole Ring : Utilizing appropriate precursors to construct the pyrazole framework.
  • Alkylation : Introducing the ethyl group through alkylation reactions.
  • Purification : Employing chromatographic techniques to isolate the desired product.

Table: Summary of Biological Activity Studies

Study ReferenceBiological ActivityCell Line/PathogenIC50/MIC Values
AntimicrobialStaphylococcus aureus0.22 - 0.25 μg/mL
CytotoxicityMCF73.79 μM
CytotoxicityNCI-H46049.85 μM

The mechanism by which this compound exerts its biological effects is likely through specific interactions with molecular targets such as enzymes and receptors. These interactions can modulate their activity, leading to a cascade of biochemical responses that contribute to its therapeutic potential.

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